molecular formula C6H8O4S B2503368 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2377036-30-9

2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2503368
CAS No.: 2377036-30-9
M. Wt: 176.19
InChI Key: XKCWAUKEPHYEPM-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thiabicyclo[211]hexane-4-carboxylic acid is a chemical compound with the molecular formula C6H8O4S It is characterized by a bicyclic structure containing a sulfur atom and two oxygen atoms, forming a unique and stable configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. One common method involves the cyclization of a thiol-containing compound in the presence of an oxidizing agent. The reaction conditions often require specific temperatures and pH levels to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Safety measures are crucial during production due to the involvement of reactive sulfur and oxygen species.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can modify the sulfur atom, potentially converting it to different oxidation states.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Esters, amides.

Scientific Research Applications

2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfur atom plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-methylcarboxylate
  • 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-ethylcarboxylate

Uniqueness

2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of a sulfur atom in a high oxidation state. This configuration imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)6-1-4(2-6)11(9,10)3-6/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCWAUKEPHYEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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